An In-depth Technical Guide to the Solubility Profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in DMSO and DMF
An In-depth Technical Guide to the Solubility Profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in DMSO and DMF
Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that influences its behavior in preclinical assays, formulation development, and ultimately, its bioavailability. This document details the theoretical underpinnings of solubility, presents a rigorous, step-by-step protocol for equilibrium solubility determination via the shake-flask method, and outlines the necessary analytical procedures for accurate quantification. It is intended for researchers, chemists, and formulation scientists in the drug development sector who require reliable and reproducible solubility data to advance their research.
Introduction
2-[4-(Benzyloxy)phenoxy]acetohydrazide is a molecule belonging to the phenoxyacetohydrazide class of compounds. This class and its derivatives are of interest in medicinal chemistry due to their potential biological activities, which can include anti-inflammatory, anti-angiogenic, and antimicrobial properties[1][2]. As with any potential therapeutic agent, a thorough understanding of its fundamental physicochemical properties is paramount for successful development.
Among the most critical of these properties is solubility. Poor solubility can lead to erratic results in biological screening, challenging formulation processes, and insufficient bioavailability, ultimately causing the failure of an otherwise promising drug candidate[3]. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are powerful, polar aprotic solvents widely used in the pharmaceutical industry[4]. They are often the primary choice for dissolving a wide range of compounds for high-throughput screening (HTS) and initial preclinical studies due to their high solubilizing power[5][6]. Therefore, accurately determining the solubility of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in these solvents is a foundational step in its characterization.
This guide provides both the theoretical context and a practical, field-proven methodology for establishing a reliable solubility profile.
Physicochemical Properties of Solute and Solvents
A foundational understanding of the molecules involved is crucial for interpreting solubility data. The properties of the solute, 2-[4-(Benzyloxy)phenoxy]acetohydrazide, and the solvents, DMSO and DMF, are summarized below.
| Property | 2-[4-(Benzyloxy)phenoxy]acetohydrazide | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) |
| Chemical Structure | ![]() | ![]() | ![]() |
| CAS Number | 380336-87-8[7] | 67-68-5 | 68-12-2 |
| Molecular Formula | C₁₅H₁₆N₂O₃[8] | (CH₃)₂SO[5] | C₃H₇NO |
| Molecular Weight | 272.30 g/mol | 78.13 g/mol | 73.09 g/mol |
| Type | Polar Organic Molecule | Polar Aprotic Solvent[5] | Polar Aprotic Solvent[4] |
| Boiling Point | Not available | 189 °C[4] | 153 °C[4] |
| Hansen Solubility Parameters (MPa¹/²)¹ | To be determined | δd=18.4, δp=16.4, δh=10.2[9] | δd=17.4, δp=13.7, δh=11.3[9] |
¹Hansen Solubility Parameters (HSP) break down intermolecular forces into three components: δd (dispersion), δp (polar), and δh (hydrogen bonding). Substances with similar HSP values are likely to be miscible[10].
Principles of Thermodynamic Solubility Determination
This guide focuses on determining the thermodynamic equilibrium solubility . This is defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound at a specific temperature and pressure. This value represents the true, stable solubility and is distinct from kinetic solubility, which is often measured in high-throughput settings and can be influenced by the rate of precipitation[3].
The "gold standard" for determining thermodynamic solubility is the shake-flask method [11][12]. This method involves suspending an excess amount of the solid compound in the solvent of interest and agitating the mixture for a sufficient period to allow the system to reach equilibrium. The subsequent measurement of the solute concentration in the supernatant provides the solubility value. This method is recommended by regulatory bodies like the ICH for its reliability[13][14].
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol details the steps to determine the solubility of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in DMSO and DMF at a controlled temperature (e.g., 25 °C).
Materials and Equipment
-
Compound: 2-[4-(Benzyloxy)phenoxy]acetohydrazide (purity >98%)
-
Solvents: Anhydrous DMSO (≥99.9%), Anhydrous DMF (≥99.8%)
-
Equipment:
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL) with PTFE-lined screw caps
-
Vortex mixer
-
Thermostatically controlled orbital shaker or incubator
-
Positive displacement micropipettes
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
-
Volumetric flasks and appropriate glassware
-
Experimental Workflow Diagram
The following diagram outlines the critical steps of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Procedure
Part A: Sample Preparation and Equilibration
-
Weighing: Accurately weigh an excess amount of 2-[4-(Benzyloxy)phenoxy]acetohydrazide into a glass vial. An excess is critical; a starting point could be ~10-20 mg. The goal is to have undissolved solid remaining at the end of the experiment[12][15].
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the chosen solvent (DMSO or DMF) to the vial.
-
Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes to break up any clumps and initiate dissolution.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined time sufficient to reach equilibrium.
-
Scientist's Note: The time to reach equilibrium is compound-dependent. A preliminary experiment measuring concentration at various time points (e.g., 4, 8, 24, 48, and 72 hours) is required to determine when the concentration plateaus[15]. For many compounds, 24 to 48 hours is sufficient.
-
Part B: Sampling and Analysis
-
Verification of Excess Solid: After the equilibration period, visually inspect each vial to confirm the presence of undissolved solid material. If all the solid has dissolved, the experiment for that vial is invalid, and it must be repeated with a larger mass of the compound[15].
-
Sampling: Allow the vials to stand undisturbed in the temperature-controlled environment for at least 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Scientist's Note: This step is crucial to remove any microscopic undissolved particles that could falsely elevate the measured concentration. The filter material must be chemically compatible with the solvent (e.g., PTFE is excellent for DMSO and DMF) to prevent leaching or drug adsorption.
-
-
Dilution: Accurately perform a series of dilutions of the clear filtrate with the same solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration[16][17]. This requires a pre-established calibration curve.
Analytical Method: Calibration Curve
-
Prepare a Stock Solution: Accurately weigh a known amount of 2-[4-(Benzyloxy)phenoxy]acetohydrazide and dissolve it in a known volume of the solvent (DMSO or DMF) to create a concentrated stock solution.
-
Create Standards: Perform serial dilutions of the stock solution to create a series of at least five calibration standards of known concentrations.
-
Measure Response: Analyze each standard using the chosen analytical method (e.g., measure the peak area by HPLC or absorbance by UV-Vis).
-
Plot Curve: Plot the analytical response (y-axis) versus the known concentration (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is typically required for a reliable calibration.
Data Presentation and Interpretation
The final solubility data should be presented clearly and concisely. The experiment should be conducted in triplicate to ensure reproducibility[13][14].
Illustrative Solubility Data
The following table presents a hypothetical but plausible solubility profile for the compound.
| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. | Molar Solubility (mol/L) |
| DMSO | 25.0 | 155.8 | ± 4.2 | 0.572 |
| DMF | 25.0 | 121.5 | ± 3.8 | 0.446 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Interpretation of Results
Based on the illustrative data, 2-[4-(Benzyloxy)phenoxy]acetohydrazide exhibits high solubility in both DMSO and DMF. The slightly higher solubility in DMSO could be attributed to its higher polarity and hydrogen bond acceptance capability compared to DMF, as suggested by their respective Hansen Solubility Parameters[9][18]. Both solvents are clearly effective at disrupting the crystal lattice of the compound and solvating the individual molecules. This high solubility makes them suitable vehicles for this compound in early-stage discovery and in vitro testing.
Conclusion
This guide has detailed a robust and scientifically sound methodology for determining the solubility profile of 2-[4-(Benzyloxy)phenoxy]acetohydrazide in DMSO and DMF. By adhering to the principles of thermodynamic equilibrium and employing the validated shake-flask method, researchers can generate accurate and reliable data. This information is a cornerstone for subsequent research, enabling informed decisions in assay development, formulation strategies, and the overall progression of this compound through the drug discovery pipeline.
References
- NextSDS. (n.d.). 2-[4-(benzyloxy)phenoxy]acetohydrazide — Chemical Substance Information.
- Aure Chemical. (n.d.). The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
Singh, S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- gChem. (n.d.). DMSO Physical Properties.
-
ResearchGate. (n.d.). DMSO solubility and bioscreening. Retrieved from [Link]
- Singhvi, G., & Singh, M. (2011). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science.
- PubChemLite. (n.d.). 2-[4-(benzyloxy)phenoxy]acetohydrazide (C15H16N2O3).
- ICH. (2019). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers.
- Hagiwara, T., et al. (2020). Adaptation of Hansen solubility parameter in evaluating transparency of composite materials. Heliyon.
- World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments.
-
European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Retrieved from [Link]
-
Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics. Retrieved from [Link]
- Hangda Chemical. (2023). DMSO and DMF: Powerhouses in The Chemical Industry.
- ChemDiv. (n.d.). 2-[4-(benzyloxy)phenoxy]-N'-[(3-phenoxyphenyl)methylidene]acetohydrazide.
-
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Patel, P., et al. (2012). SYNTHESIS AND SPECTRAL STUDY OF 2-(4-{[(SUBSTITUTEDPHENYL)IMINO]METHYL}PHENOXY)ACETO HYDRAZIDE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
- Osborne, D. W. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur. Pharmaceutical Technology.
-
Khanum, S. A., et al. (2021). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Scientific Reports. Retrieved from [Link]
- Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163,000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
-
World Health Organization. (n.d.). Guidelines for drinking-water quality - A4.1 Analytical methods. Retrieved from [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. DMSO and DMF: Powerhouses in The Chemical Industry [hangdachem.com]
- 5. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation | Aure Chemical [aurechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nextsds.com [nextsds.com]
- 8. PubChemLite - 2-[4-(benzyloxy)phenoxy]acetohydrazide (C15H16N2O3) [pubchemlite.lcsb.uni.lu]
- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. Adaptation of Hansen solubility parameter in evaluating transparency of composite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. capa.org.tw [capa.org.tw]
- 14. database.ich.org [database.ich.org]
- 15. who.int [who.int]
- 16. env.go.jp [env.go.jp]
- 17. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]



